molecular formula C16H17N3O B2999030 4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide CAS No. 1396856-30-6

4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

Cat. No.: B2999030
CAS No.: 1396856-30-6
M. Wt: 267.332
InChI Key: QODNTBCMUWCYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic small molecule designed for research purposes to investigate novel therapeutic pathways. This compound features a benzamide core, a structural motif found in ligands for various biological targets , linked to a pyrrolidine moiety via an alkyne spacer. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its versatility and presence in numerous pharmacologically active agents . Its incorporation can influence the molecule's conformation, solubility, and its ability to engage with target proteins. The 4-cyano substitution on the benzamide ring may fine-tune the compound's electronic properties and binding affinity. The distinct molecular architecture of this compound makes it a candidate for exploring structure-activity relationships (SAR) in various biochemical contexts. It is supplied exclusively for laboratory research to aid in the discovery and characterization of new biologically active molecules. Potential research applications include, but are not limited to, screening against enzyme targets like kinases, investigating cellular signaling pathways, and serving as a building block in medicinal chemistry programs. WARNING: This product is provided 'For Research Use Only (RUO)'. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

IUPAC Name

4-cyano-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c17-13-14-5-7-15(8-6-14)16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODNTBCMUWCYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the butynyl chain: The initial step involves the synthesis of 4-(pyrrolidin-1-yl)but-2-yne. This can be achieved by reacting 4-bromo-1-butyne with pyrrolidine under basic conditions.

    Coupling with benzamide: The next step involves coupling the synthesized 4-(pyrrolidin-1-yl)but-2-yne with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano group and the pyrrolidinyl-substituted butynyl chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The cyano group and the pyrrolidinyl-substituted butynyl chain are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Structural Features Biological Activity Therapeutic Application Reference
4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide 4-cyanobenzamide core, pyrrolidine-butynyl chain Not explicitly stated (hypothesized: CNS or antimicrobial targets) Under investigation (potential CNS/antimicrobial) N/A
Lecozotan Hydrochloride 4-cyanobenzamide core, piperazine-benzodioxin-propyl chain 5-HT1A receptor antagonism Alzheimer’s disease (cognitive deficits)
LY2456302 3-fluoro-4-phenoxybenzamide, pyrrolidine-methylphenoxy chain κ-opioid receptor (KOR) antagonism Depression, substance use disorders
N-(substituted benzyl imino)-4-(2',5'-dioxopyrrolidin-1-yl)benzamide derivatives 4-benzamide core with dihydroxypyrrolidine and substituted benzylimino groups Antifungal activity (e.g., Aspergillus niger, Aspergillus flavus) Antimicrobial agents
4-cyano-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide 4-cyanobenzamide core linked to pyridyl-oxadiazole Not explicitly stated (oxadiazole may enhance solubility or target binding) Undisclosed (likely varied)

Structural and Functional Insights

Core Modifications: The 4-cyanobenzamide group is shared with Lecozotan Hydrochloride (Alzheimer’s candidate) and LY2456302 (KOR antagonist), suggesting this moiety contributes to receptor binding.

Biological Activity: Antimicrobial Potential: Pyrrolidine-containing benzamides (e.g., N-(2'-nitrobenzyl imino) derivatives) exhibit antifungal activity against Aspergillus species, with inhibition zones of 10–13 mm . The target compound’s pyrrolidine group may similarly engage microbial targets, though the butynyl chain’s hydrophobicity could affect membrane penetration. CNS Targets: LY2456302’s KOR antagonism is attributed to its fluorophenoxy-pyrrolidine motif . The target compound lacks this motif but retains a pyrrolidine group, which may interact with other CNS receptors (e.g., serotonin or dopamine receptors).

Physicochemical Properties :

  • Compared to 4-(2',5'-dioxopyrrolidin-1-yl)benzamide derivatives (melting point: 84–86°C), the target compound’s butynyl spacer likely increases melting point due to reduced molecular flexibility .
  • The oxadiazole analog () may exhibit higher solubility than the target compound due to its heteroaromatic ring, emphasizing how substituents modulate bioavailability .

Synthetic Routes: The target compound’s synthesis likely involves coupling 4-cyanobenzoic acid with a pyrrolidinylbutynyl amine, analogous to methods for N-substituted benzamides (e.g., hydrazide formation in ) .

Therapeutic Implications

While Lecozotan targets 5-HT1A receptors and LY2456302 acts on KOR, the unique pyrrolidinylbutynyl chain in this compound may confer selectivity for unexplored targets. Further studies should prioritize receptor binding assays and ADMET profiling to validate these hypotheses.

Biological Activity

4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique structural framework that includes a benzamide core, a cyano group, and a pyrrolidinyl-substituted butynyl chain. Its biological activity is primarily linked to its interactions with various biological targets, making it a candidate for drug development.

The compound's chemical structure can be represented as follows:

C14H16N3O(Molecular Weight 240 30 g mol)\text{C}_{14}\text{H}_{16}\text{N}_{3}\text{O}\quad (\text{Molecular Weight 240 30 g mol})
PropertyValue
Molecular FormulaC₁₄H₁₆N₃O
Molecular Weight240.30 g/mol
SolubilitySoluble in DMSO, DMF
Melting PointNot specified

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The cyano group and the pyrrolidinyl substituent are crucial for binding affinity, which modulates various biochemical pathways.

Biological Targets

  • Enzymatic Inhibition : The compound is believed to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on specific receptors linked to neurological functions, influencing neurotransmitter release.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of neuropharmacology and cancer therapy.

Neuropharmacological Effects

Studies have shown that derivatives of benzamide compounds can interact with neurotransmitter systems, potentially serving as scaffolds for drugs targeting neurological disorders. The pyrrolidinyl group enhances binding to neurotransmitter receptors, which may improve therapeutic efficacy against conditions such as depression and anxiety.

Anticancer Potential

Recent investigations into similar compounds have highlighted their potential as anticancer agents. For instance, related benzamide derivatives have been explored for their ability to inhibit microRNA expression associated with tumor growth:

  • Case Study : A study evaluating benzamide derivatives demonstrated that compounds with similar structural motifs inhibited miR-21 expression in cancer cells, leading to reduced cell proliferation and enhanced apoptosis .

Research Findings

Several studies have explored the biological activity of compounds structurally related to 4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-y)benzamide. These findings contribute to understanding its potential therapeutic applications.

Table 2: Summary of Biological Studies

Study ReferenceBiological ActivityFindings
Antibacterial ActivityMIC values between 3.12 - 12.5 μg/mL against S. aureus.
Cancer TherapeuticsInhibition of miR-21 leading to increased apoptosis in cancer cells.
Neurological ApplicationsPotential scaffold for drugs targeting neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyano-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling reactions between substituted benzamides and alkyne-pyrrolidine intermediates. For example, refluxing with reagents like 1-amino-4-methylpiperazine in chloroform/methanol (3:1 v/v) followed by column chromatography can yield purified products . Optimization includes adjusting solvent polarity, temperature (e.g., reflux vs. room temperature), and catalyst choice (e.g., palladium for Sonogashira coupling). Kinetic studies via HPLC monitoring are advised to identify bottlenecks .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the alkyne-pyrrolidine moiety and benzamide substitution patterns.
  • FT-IR : Validate cyano (~2220 cm1^{-1}) and amide (~1650 cm1^{-1}) functional groups.
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology : Follow OSHA/GHS guidelines for carcinogens and irritants (H315, H319). Use fume hoods for synthesis, nitrile gloves, and spill kits with inert adsorbents (e.g., vermiculite). Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods (e.g., QSAR, DFT) predict the compound’s bioactivity and guide structural modifications?

  • Methodology :

  • QSAR : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts to correlate with antibacterial or kinase inhibition data .
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., bacterial PPTases) .
  • Docking : Use AutoDock Vina to simulate binding to pyrrolidine-sensitive enzymes (e.g., acetyltransferases) .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Cross-validation : Replicate assays (e.g., MIC tests for antibacterial activity) under standardized conditions (pH 7.4, 37°C) .
  • Structural analysis : Compare crystallographic data (e.g., Acta Crystallographica E reports) to rule out polymorphic variations .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in dose-response datasets .

Q. What strategies are effective for improving metabolic stability without compromising target affinity?

  • Methodology :

  • Isosteric replacement : Substitute the cyano group with trifluoromethyl (CF3_3) to enhance lipophilicity and oxidative stability .
  • Prodrug design : Introduce hydrolyzable esters at the benzamide carbonyl to delay hepatic clearance .
  • In vitro ADME : Use microsomal stability assays (human liver microsomes) to screen derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.